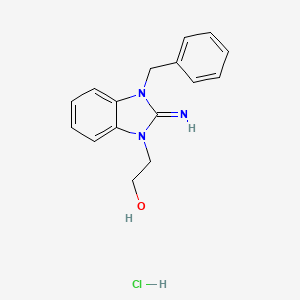

![molecular formula C9H11F3N2O2S B5572805 N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine involves multi-step chemical reactions. Techniques such as electrochemical oxidation and chemical reactions with arylsulfinic acids have been employed to obtain sulfonamide derivatives with high yields. For instance, the electrochemical synthesis in aqueous ethanol and chemical synthesis in water have been optimized for different derivatives, showcasing the versatility in synthesis methods for this class of compounds (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds has been extensively studied using techniques such as X-ray diffraction, NMR, and DFT calculations. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules. The crystal structure analysis reveals interactions such as hydrogen bonds and π-π stacking, contributing to the stability and properties of the compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine and its derivatives undergo various chemical reactions, including reactions with thiols, which affect their catalytic and anticancer activities. The reactivity with thiols, for example, forms dinuclear bridged complexes and liberates the diamine ligand, indicating the compound's reactive nature and potential for further chemical modifications (Chen et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallization behavior, are closely tied to their molecular structure. The presence of trifluoromethyl and sulfonyl groups influences these properties, making them significant in applications that require specific physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine derivatives. Their ability to form complexes with metals and undergo rearrangements under certain conditions highlights the chemical versatility and potential for use in various chemical syntheses and applications (Bermejo et al., 2000).

Applications De Recherche Scientifique

Synthesis and Material Properties

Innovative Syntheses and Complex Formation

A study focused on the synthesis, crystal structures, and characterization of novel complexes using a sulfonamide Schiff base derived from N-tosyl-ethylenediamine, showcasing the potential for creating supramolecular architectures with unique hydrogen bonding and stacking interactions (Li et al., 2009). This research highlights the compound's versatility in forming complex structures, valuable in materials science and coordination chemistry.

Photophysical Properties and Sensor Applications

The development of water-soluble sulfonato-Salen-type ligands from various diamines, including modifications for enhanced solubility and photophysical properties, has been reported. These compounds serve as selective and sensitive fluorescence sensors for Cu2+ ions, with applications in water treatment and biological imaging (Zhou et al., 2012). This work underscores the potential of sulfonamide derivatives in environmental monitoring and healthcare.

Environmental and Agricultural Applications

Pesticidal Activity and Environmental Concerns

Derivatives of phenyl tribromomethyl sulfone, including those with sulfonamide structures, have been synthesized and evaluated for their potential pesticidal activity. This research addresses the need for new, effective pesticides while also considering environmental safety and degradation pathways (Borys et al., 2012).

Impact on Water Treatment

Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers have shown improved water flux and dye rejection capabilities. Such advancements in membrane technology are crucial for enhancing water purification processes, particularly in the treatment of dye-contaminated industrial effluents (Liu et al., 2012).

Propriétés

IUPAC Name |

2-N-ethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-2-14-8-5-6(3-4-7(8)13)17(15,16)9(10,11)12/h3-5,14H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEXVGQDUYFTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)